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Introduction
STOCK2S-26016 is a potent inhibitor of With-No-Lysine (WNK) signaling pathways. It has been

identified as an inhibitor of WNK1 and WNK4 kinases, which are crucial regulators of ion

homeostasis and blood pressure.[1][2][3] This document provides detailed application notes

and protocols for in vitro assays utilizing STOCK2S-26016 to investigate its mechanism of

action and effects on cellular processes.

Mechanism of Action
STOCK2S-26016 functions by inhibiting the kinase activity of WNK1 and WNK4.[1] This

inhibition disrupts the downstream signaling cascade involving STE20/SPS1-related

proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[4][5] The

primary mechanism of action is the disruption of the interaction between WNK kinases and the

CCT domain of SPAK/OSR1.[4][6] This leads to a reduction in the phosphorylation of key ion

co-transporters such as the sodium-chloride cotransporter (NCC) and the sodium-potassium-

chloride cotransporter 1 (NKCC1).[1][2][3] Consequently, STOCK2S-26016 has demonstrated

potential in antihypertensive research and has been shown to inhibit the migration and invasion

of cancer cells in vitro.[1][2][3]
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Parameter Value Cell Line/System Reference

WNK1 IC50 34.4 µM In vitro kinase assay [1]

WNK4 IC50 16 µM In vitro kinase assay [1]

HEK293T Cytotoxicity

IC50
4.2 µM CCK8 assay (40 hrs) [1]

Signaling Pathway Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 16 Tech Support

https://hellobio.com/cell-counting-kit-8-protocol
https://hellobio.com/cell-counting-kit-8-protocol
https://hellobio.com/cell-counting-kit-8-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2633875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stimulus

Kinase Cascade

Ion Co-transporters

Cellular Response

Hypotonic Shock

WNK1/WNK4

SPAK/OSR1

Phosphorylates &
Activates

NCC

Phosphorylates &
Activates

NKCC1

Phosphorylates &
Activates

Increased Ion Influx

STOCK2S-26016

Inhibits

Click to download full resolution via product page

WNK signaling pathway and the inhibitory action of STOCK2S-26016.
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WNK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays and is

designed to quantify the inhibitory effect of STOCK2S-26016 on WNK1 and WNK4 kinase

activity.[5][7][8]
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Workflow for the WNK Kinase Inhibition Assay.

Materials:

Recombinant WNK1 or WNK4 enzyme

Kinase substrate (e.g., OSR1 or a peptide substrate)

STOCK2S-26016

ATP

ADP-Glo™ Kinase Assay Kit (or similar)

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

White, opaque 96-well or 384-well plates

Luminometer

Procedure:

Compound Preparation: Prepare a serial dilution of STOCK2S-26016 in DMSO. Further

dilute in Kinase Reaction Buffer to the desired final concentrations.
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Kinase Reaction Setup:

In a 96-well plate, add 5 µL of Kinase Reaction Buffer.

Add 2.5 µL of the diluted STOCK2S-26016 or DMSO (vehicle control).

Add 2.5 µL of a solution containing the WNK enzyme and substrate in Kinase Reaction

Buffer.

Initiate the reaction by adding 2.5 µL of ATP solution in Kinase Reaction Buffer. The final

reaction volume is 12.5 µL.

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

Reaction Termination and ATP Depletion: Add 12.5 µL of ADP-Glo™ Reagent to each well.

Incubate at room temperature for 40 minutes.

Signal Generation: Add 25 µL of Kinase Detection Reagent to each well. Incubate at room

temperature for 30-60 minutes.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: Calculate the percentage of inhibition for each concentration of STOCK2S-
26016 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-

response curve.

Western Blot Analysis of SPAK/NCC/NKCC1
Phosphorylation
This protocol outlines the procedure to assess the effect of STOCK2S-26016 on the

phosphorylation of downstream targets of the WNK pathway in a cellular context.[9][10][11]
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Workflow for Western Blot Analysis.
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Materials:

Cell lines (e.g., mDCT, mpkDCT, MOVAS)

Cell culture medium and supplements

STOCK2S-26016

Stimulus (e.g., hypotonic low-chloride buffer)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein assay kit (e.g., BCA)

SDS-PAGE gels and running buffer

Transfer buffer and PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (e.g., anti-phospho-SPAK/OSR1, anti-phospho-NCC, anti-phospho-

NKCC1, and total protein controls)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with

various concentrations of STOCK2S-26016 for a specified time. A positive control with a

known stimulus (e.g., hypotonic shock) can be included.

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and

collect the lysate.
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Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein

concentration of the supernatant using a BCA assay.

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of

protein onto an SDS-PAGE gel and separate by electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Antibody Incubation:

Incubate the membrane with the primary antibody (e.g., anti-phospho-SPAK) overnight at

4°C.

Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and

capture the signal using an imaging system.

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for

total protein levels as a loading control.

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels

to the total protein levels.

Cell Viability Assay (CCK-8 Assay)
This protocol is based on the Cell Counting Kit-8 (CCK-8) assay to determine the cytotoxic

effects of STOCK2S-26016 on various cell lines.[1][3][4][12][13]

Workflow Diagram:
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Workflow for the CCK-8 Cell Viability Assay.

Materials:

Cell lines of interest (e.g., HEK293T, cancer cell lines)

Cell culture medium and supplements

STOCK2S-26016

Cell Counting Kit-8 (CCK-8)

96-well cell culture plates

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of medium. Incubate for 24 hours.

Compound Treatment: Add 10 µL of medium containing various concentrations of

STOCK2S-26016 to the wells. Include a vehicle control (DMSO).

Incubation: Incubate the plate for the desired exposure time (e.g., 40 hours).

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine

the IC50 value by plotting cell viability against the log of the compound concentration.

Transwell Cell Migration and Invasion Assay
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This protocol is to evaluate the effect of STOCK2S-26016 on the migratory and invasive

potential of cancer cells.[2][6][14][15][16]

Workflow Diagram:
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Workflow for the Transwell Migration and Invasion Assay.
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Materials:

Cancer cell lines

Serum-free cell culture medium

Medium with chemoattractant (e.g., 10% FBS)

STOCK2S-26016

Transwell inserts (8 µm pore size)

Matrigel (for invasion assay)

Cotton swabs

Fixation solution (e.g., methanol)

Staining solution (e.g., crystal violet)

Microscope

Procedure:

Insert Preparation: For invasion assays, coat the upper surface of the Transwell inserts with

Matrigel and allow it to solidify. For migration assays, no coating is needed. Rehydrate the

inserts with serum-free medium.

Cell Preparation: Culture cells and then starve them in serum-free medium for several hours.

Resuspend the cells in serum-free medium with or without different concentrations of

STOCK2S-26016.

Assay Setup: Add medium containing a chemoattractant to the lower chamber of the

Transwell plate. Seed the prepared cell suspension into the upper chamber.

Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48

hours).
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Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface

of the insert with a cotton swab.

Fixation and Staining: Fix the cells that have migrated to the lower surface of the insert with

methanol. Stain the fixed cells with crystal violet.

Imaging and Quantification: Wash the inserts and allow them to dry. Image the stained cells

using a microscope. Count the number of migrated/invaded cells in several random fields of

view.

Data Analysis: Compare the number of migrated/invaded cells in the STOCK2S-26016-

treated groups to the control group.

Co-Immunoprecipitation (Co-IP) for WNK-SPAK
Interaction
This protocol is designed to demonstrate that STOCK2S-26016 disrupts the interaction

between WNK1/4 and SPAK.[17][18][19][20]

Workflow Diagram:
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Workflow for Co-Immunoprecipitation.
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Materials:

Cells co-expressing tagged WNK1/4 and SPAK (or endogenous proteins)

STOCK2S-26016

Co-IP lysis buffer (non-denaturing)

Primary antibody against WNK1 or WNK4

Protein A/G magnetic beads or agarose beads

Wash buffer

Elution buffer

SDS-PAGE and Western blot reagents

Antibodies for Western blotting (anti-WNK1/4 and anti-SPAK)

Procedure:

Cell Treatment and Lysis: Treat cells with STOCK2S-26016 or vehicle. Lyse the cells in a

non-denaturing Co-IP lysis buffer.

Pre-clearing: Incubate the cell lysate with control beads to reduce non-specific binding.

Immunoprecipitation:

Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., WNK1)

overnight at 4°C.

Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein

complexes.

Washing: Pellet the beads and wash them several times with wash buffer to remove non-

specifically bound proteins.
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Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in

SDS-PAGE sample buffer.

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a

membrane. Probe the membrane with an antibody against the "prey" protein (SPAK) to

detect its presence in the immunoprecipitated complex. Also, probe for the bait protein

(WNK1) to confirm successful immunoprecipitation.

Data Analysis: Compare the amount of co-immunoprecipitated SPAK in the STOCK2S-
26016-treated samples versus the control samples. A reduction in the SPAK band intensity in

the treated samples indicates disruption of the WNK-SPAK interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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